(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol
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Overview
Description
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and 3-pyridylboronic acid.
Reaction Conditions: The key steps include a Suzuki coupling reaction to form the biaryl system, followed by reduction of the nitro group to an amine, and finally, conversion of the aldehyde to the methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the coupling and reduction steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (5-Fluoro-2-(pyridin-3-yl)phenyl)carboxylic acid.
Reduction: this compound from the aldehyde intermediate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-(pyridin-2-yl)phenyl)methanol: Similar structure but with the pyridine ring in a different position.
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol: Another positional isomer.
(5-Fluoro-2-(pyridin-3-yl)phenyl)ethanol: Similar but with an ethanol group instead of methanol.
Uniqueness
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(5-fluoro-2-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-7,15H,8H2 |
InChI Key |
VNTVADAKOYJRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)CO |
Origin of Product |
United States |
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